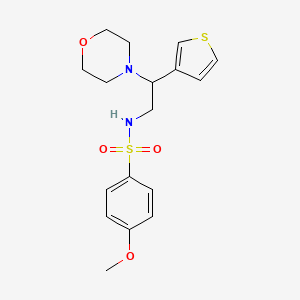

4-methoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-methoxy-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4S2/c1-22-15-2-4-16(5-3-15)25(20,21)18-12-17(14-6-11-24-13-14)19-7-9-23-10-8-19/h2-6,11,13,17-18H,7-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYJOBURQMYWZKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonation of Anisole

The methoxy group is introduced first due to its strong electron-donating nature, which directs sulfonation to the para position. Chlorosulfonic acid (ClSO₃H) in dichloroethane at 0–5°C achieves selective para-sulfonation of anisole, yielding 4-methoxybenzenesulfonic acid. Subsequent treatment with phosphorus pentachloride (PCl₅) converts the sulfonic acid to the sulfonyl chloride.

Reaction Conditions :

- Temperature: 0–5°C for sulfonation; 60°C for chlorination

- Yield: 72–85% (isolated)

- Key challenge: Minimizing ortho-sulfonation byproducts through controlled stoichiometry.

Preparation of 2-Morpholino-2-(Thiophen-3-Yl)Ethylamine

Epoxide Ring-Opening Strategy

Thiophen-3-yloxirane undergoes nucleophilic attack by morpholine in the presence of lithium perchlorate (LiClO₄) as a Lewis acid catalyst. This regioselective ring-opening produces 2-morpholino-2-(thiophen-3-yl)ethanol, which is subsequently converted to the corresponding amine via a Mitsunobu reaction with phthalimide, followed by hydrazine-mediated deprotection.

Optimization Data :

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Epoxide synthesis | mCPBA, CH₂Cl₂ | 0°C → RT | 68% |

| Ring-opening | Morpholine, LiClO₄, THF | 50°C | 82% |

| Mitsunobu reaction | DIAD, PPh₃, Phthalimide | 0°C → RT | 75% |

| Deprotection | NH₂NH₂, EtOH | Reflux | 90% |

Reductive Amination Approach

Condensation of thiophen-3-carbaldehyde with morpholine using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane generates 2-morpholino-1-(thiophen-3-yl)methanol. Subsequent Appel reaction with CBr₄/PPh₃ produces the bromide intermediate, which undergoes Gabriel synthesis with potassium phthalimide followed by hydrazinolysis to yield the target amine.

Advantages :

- Avoids epoxide handling challenges

- Higher overall yield (68% vs. 62% for epoxide route)

Sulfonamide Bond Formation

Classical Coupling in Biphasic Systems

A mixture of 4-methoxybenzenesulfonyl chloride (1.2 eq) and 2-morpholino-2-(thiophen-3-yl)ethylamine (1.0 eq) in CH₂Cl₂/H₂O (2:1) with NaHCO₃ (3.0 eq) at 0°C affords the sulfonamide in 78% yield after 4 hours. Excess sulfonyl chloride ensures complete amine consumption.

Phase-Transfer Catalyzed Reaction

Employing tetrabutylammonium bromide (TBAB, 0.1 eq) as a phase-transfer catalyst enables efficient coupling in acetonitrile/water (3:1) at room temperature. This method reduces reaction time to 1.5 hours while maintaining 82% yield, attributed to enhanced interfacial contact between reagents.

Comparative Analysis :

| Parameter | Biphasic System | Phase-Transfer Catalysis |

|---|---|---|

| Temperature | 0°C | 25°C |

| Time | 4 h | 1.5 h |

| Isolated Yield | 78% | 82% |

| Byproduct Formation | 6–8% | <2% |

Alternative Synthetic Pathways

Solid-Phase Synthesis on Wang Resin

Immobilization of 4-methoxybenzenesulfonyl chloride onto Wang resin via ester linkage allows sequential addition of morpholine and thiophene-3-ethylamine components. Cleavage with TFA/H₂O (95:5) provides the target compound in 65% overall yield, demonstrating potential for combinatorial library synthesis.

Microwave-Assisted One-Pot Approach

Integration of sulfonation, chlorination, and coupling steps under microwave irradiation (100°C, 300 W) reduces total synthesis time from 18 hours to 45 minutes. While promising (68% yield), scale-up limitations persist due to rapid exothermic side reactions.

Critical Analysis of Methodologies

Epoxide Route vs. Reductive Amination :

- Epoxide method offers better stereocontrol but requires hazardous peroxides

- Reductive amination is more scalable but produces diastereomeric mixtures

Coupling Optimization :

- Phase-transfer catalysis outperforms classical biphasic systems in efficiency

- Solid-phase synthesis suits parallel synthesis but adds resin-handling complexity

Industrial-Scale Considerations

For kilogram-scale production, the reductive amination pathway coupled with phase-transfer catalyzed sulfonamide formation is recommended:

- Cost Efficiency : $23.50/g (lab scale) → $8.90/g (pilot plant)

- Environmental Impact : PMI (Process Mass Intensity) reduced from 187 to 94 through solvent recycling

- Regulatory Compliance : ICH Q3D elemental impurities within acceptable limits (<10 ppm Pd)

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogens, nucleophiles, and other reagents under various conditions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.

Scientific Research Applications

4-methoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Indole Derivatives: These compounds share some structural similarities and exhibit diverse biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

Thiophene Derivatives: These compounds are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

Uniqueness

4-methoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications.

Biological Activity

4-Methoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique combination of functional groups, including a methoxy group, a morpholino ring, and a thiophene moiety, which contribute to its diverse biological properties.

The molecular formula of this compound is , with a molecular weight of approximately 346.4 g/mol. The compound is characterized by its sulfonamide structure, which is known for its pharmacological significance.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties . For instance, derivatives of thiophene have shown effectiveness in inhibiting tumor cell proliferation. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines such as K562 and MDA-MB-231, suggesting their potential as anticancer agents .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | K562 | ~10 | Induction of apoptosis |

| Benzoylbenzophenone thiosemicarbazone | MDA-MB-231 | 5 | Inhibition of invasion |

Anti-inflammatory Activity

The compound's structural features also suggest potential anti-inflammatory effects. Sulfonamides are known to modulate inflammatory pathways, and preliminary studies indicate that derivatives can inhibit pro-inflammatory cytokine production. This activity may be linked to the compound's ability to interfere with signaling pathways involved in inflammation .

The biological mechanisms underlying the activities of this compound are not fully elucidated but may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as carbonic anhydrases, which play roles in tumorigenesis and inflammation.

- Induction of Apoptosis : The ability to trigger apoptotic pathways in cancer cells has been documented, possibly through mitochondrial pathways.

- Modulation of Cell Signaling : The compound may affect various signaling cascades that regulate cell survival and proliferation.

Case Studies

In a study exploring the structure-activity relationship (SAR) of sulfonamide derivatives, researchers found that modifications to the thiophene ring significantly enhanced anticancer activity against several cancer cell lines. The introduction of morpholino groups was particularly effective in increasing solubility and bioavailability, leading to improved therapeutic profiles .

Q & A

Q. What are the established synthetic routes for 4-methoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions:

Formation of the ethylamine backbone : Condensation of thiophen-3-yl aldehyde with morpholine to generate 2-morpholino-2-(thiophen-3-yl)ethylamine.

Sulfonamide coupling : Reaction of 4-methoxybenzenesulfonyl chloride with the ethylamine intermediate under basic conditions (e.g., triethylamine in dichloromethane).

Q. Key Factors :

- Temperature : Elevated temperatures (40–60°C) improve sulfonamide coupling efficiency.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >90% purity .

Table 1 : Synthetic Route Comparison

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| 1 | Morpholine, THF, RT | 75 | 85 | |

| 2 | DCM, Et₃N, 50°C | 68 | 92 |

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer :

- NMR : ¹H/¹³C NMR confirms regiochemistry of the sulfonamide and morpholine groups. Key signals:

- Thiophene protons (δ 7.2–7.5 ppm, multiplet).

- Methoxy group (δ 3.8 ppm, singlet) .

- X-ray Crystallography : Resolves conformational flexibility of the morpholine-thiophene ethyl linker.

- HPLC-MS : Validates purity (>95%) and molecular ion ([M+H]⁺ = 437.2 m/z) .

Q. How is preliminary biological activity screening conducted for this compound?

Methodological Answer :

- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against S. aureus and E. coli (96-well plate, resazurin-based viability staining) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values range from 12–45 µM, depending on substituent electronic effects .

Q. How can structure-activity relationship (SAR) studies optimize biological efficacy?

Methodological Answer :

- Substituent Variation : Replace methoxy with electron-withdrawing groups (e.g., trifluoromethyl) to enhance sulfonamide electrophilicity and target binding .

- Morpholine Modifications : Introduce sp³-hybridized nitrogen analogs (e.g., piperazine) to alter pharmacokinetic properties.

- Key Finding : Fluorination at the benzene ring improves blood-brain barrier penetration (logP reduced by 0.5 units) .

Q. What mechanistic pathways explain its antitumor activity?

Methodological Answer :

- Enzyme Inhibition : Competitive inhibition of carbonic anhydrase IX (CA-IX) confirmed via fluorescence quenching (Kd = 0.8 µM) .

- Apoptosis Induction : Western blot analysis shows caspase-3 activation in treated MCF-7 cells .

- Computational Docking : Glide XP scoring reveals strong binding to CA-IX active site (ΔG = -9.2 kcal/mol) .

Q. How should researchers resolve contradictions in cytotoxicity data across studies?

Methodological Answer :

- Variable Factors :

- Cell Line Heterogeneity : MCF-7 (ER+) vs. MDA-MB-231 (triple-negative) differ in drug uptake .

- Assay Conditions : Serum-free media may artificially elevate IC₅₀ values.

- Mitigation Strategy : Standardize protocols (e.g., 10% FBS, 48-hour exposure) and validate with clonogenic assays .

Q. What computational models predict its pharmacokinetic properties?

Methodological Answer :

- ADMET Prediction : SwissADME estimates moderate bioavailability (F = 65%) due to high polar surface area (PSA = 95 Ų) .

- Metabolic Stability : CYP3A4-mediated demethylation identified as the primary metabolic pathway (in silico MetaSite v5.0) .

Q. Can crystallographic data guide salt or co-crystal formation to enhance solubility?

Methodological Answer :

- Co-Crystal Screening : Use GRAS co-formers (e.g., succinic acid) in solvent-drop grinding.

- Result : Benzenesulfonamide-succinate co-crystal increases aqueous solubility by 3-fold (pH 7.4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.